
N-Benzyl-N,N-dimethylpropan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N,N-dimethylpropan-1-aminium bromide is a quaternary ammonium compound with the molecular formula C12H20BrN. This compound is known for its surfactant properties and is used in various industrial and research applications. It is characterized by the presence of a benzyl group attached to a nitrogen atom, which is further bonded to two methyl groups and a propyl chain ending with a bromide ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dimethylpropan-1-aminium bromide typically involves the quaternization of N,N-dimethylpropan-1-amine with benzyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
N,N-dimethylpropan-1-amine+benzyl bromide→N-Benzyl-N,N-dimethylpropan-1-aminium bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N,N-dimethylpropan-1-aminium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form N-benzyl-N,N-dimethylpropan-1-amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or sodium acetate in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: N-Benzyl-N,N-dimethylpropan-1-aminium chloride, N-Benzyl-N,N-dimethylpropan-1-aminium acetate.
Oxidation: Benzaldehyde, benzoic acid.
Reduction: N-Benzyl-N,N-dimethylpropan-1-amine.
Aplicaciones Científicas De Investigación
N-Benzyl-N,N-dimethylpropan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of cleaning agents, disinfectants, and personal care products.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N,N-dimethylpropan-1-aminium bromide is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is exploited in various applications, such as enhancing the permeability of cell membranes in biological studies or improving the efficacy of cleaning agents.
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyl-N,N-dimethyl-3-(lauroylamino)propan-1-aminium chloride
- N-Benzyl-N,N-dimethyl-3-tetradecanamidopropan-1-aminium chloride
- N-Benzyl-N,N-dimethyl-1-propanaminium chloride
Uniqueness
N-Benzyl-N,N-dimethylpropan-1-aminium bromide is unique due to its specific structure, which imparts distinct surfactant properties. Compared to similar compounds, it has a shorter propyl chain, which affects its solubility and interaction with other molecules. This makes it particularly useful in applications where a balance between hydrophobic and hydrophilic properties is required.
Propiedades
Número CAS |
54884-45-6 |
|---|---|
Fórmula molecular |
C12H20BrN |
Peso molecular |
258.20 g/mol |
Nombre IUPAC |
benzyl-dimethyl-propylazanium;bromide |
InChI |
InChI=1S/C12H20N.BrH/c1-4-10-13(2,3)11-12-8-6-5-7-9-12;/h5-9H,4,10-11H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
LGXCYLKEHWPKTF-UHFFFAOYSA-M |
SMILES canónico |
CCC[N+](C)(C)CC1=CC=CC=C1.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



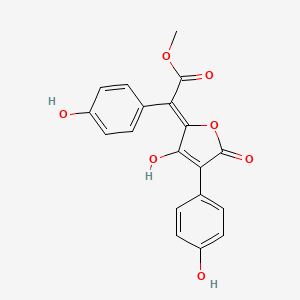
![8-Methyl-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B14628399.png)
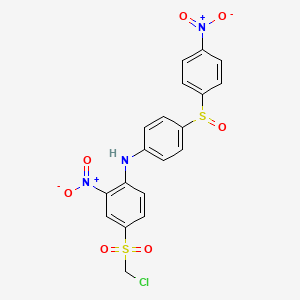
![Piperidine, 1-[2-[(3,7-dimethyloctyl)oxy]ethyl]-](/img/structure/B14628406.png)

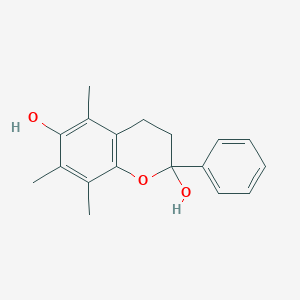

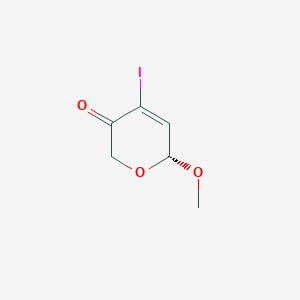
![6-[Amino(2-hydroxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14628453.png)
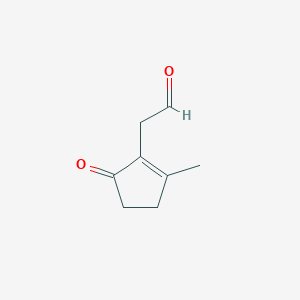
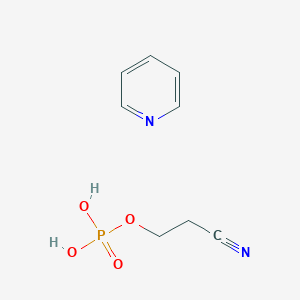

![Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl-](/img/structure/B14628481.png)
